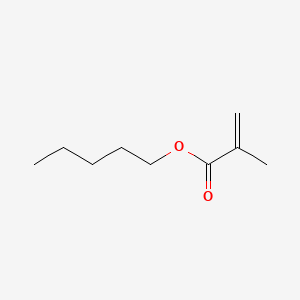
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol” is a chemical compound with the molecular formula C8H18N2O4 . It has a molecular weight of 206.24000 .
Molecular Structure Analysis
The molecule contains a total of 32 atoms, including 18 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It also contains 32 bonds, including 14 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 2 secondary amines (aliphatic), 4 hydroxyl groups, and 4 secondary alcohols .
Physical And Chemical Properties Analysis
The compound has a density of 1.35g/cm3 and a boiling point of 376.1ºC at 760 mmHg . The flash point is 165.8ºC . Unfortunately, the melting point is not available .
Scientific Research Applications
Cyano-substituted Polyamides and Polyimides
Research led by J. Mikroyannidis (1994) delves into the synthesis of cyano-substituted polyamides and polyimides using a diamine derived from cyclohexanone. These materials exhibit notable solubility in polar aprotic solvents and demonstrate high thermal stability, making them suitable for advanced applications in materials science (Mikroyannidis, 1994).
Aromatic Polyamides with Cyclohexane Structure
A study by S. Hsiao et al. (1999) focuses on the synthesis of aromatic polyamides incorporating the cyclohexane structure. These polyamides, characterized by their solubility and the ability to form transparent, flexible films, have glass transition temperatures ranging from 180-243°C. Their thermal and mechanical properties suggest potential in various industrial applications (Hsiao et al., 1999).
Synthesis of Novel Polyamides
Chin-Ping Yang, S. Hsiao, and Huei-Wen Yang (1999) reported the synthesis of novel polyamides based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. These polymers, with good solubility and thermal properties, could pave the way for new developments in polymer science (Yang et al., 1999).
Fluorinated Polyamides
Peng-hui Li and colleagues (2009) introduced a series of fluorinated polyamides synthesized from a new aromatic diamine. These polymers stand out for their solubility, mechanical strength, and low dielectric constants, indicating their applicability in microelectronics (Li et al., 2009).
Catalysis and Oxidation Activity
Research by S. Hazra et al. (2014) on a copper(II) complex involving cyclohexane-1,4-dicarboxylate explores its catalytic efficiency in the oxidation of cyclohexane. This study provides insights into catalysis mechanisms and the potential for industrial applications (Hazra et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol involves the conversion of cyclohexane-1,2,3,5-tetraol to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexane-1,2,3,5-tetraol", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of two hydroxyl groups of cyclohexane-1,2,3,5-tetraol with methanol and hydrochloric acid to form 1,2,3,5-tetramethoxycyclohexane", "Step 2: Reduction of 1,2,3,5-tetramethoxycyclohexane with sodium borohydride to form 1,2,3,5-tetrahydroxycyclohexane", "Step 3: Alkylation of 1,2,3,5-tetrahydroxycyclohexane with methylamine in the presence of sodium hydroxide to form 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol" ] } | |
| 6216-38-2 | |
Molecular Formula |
C8H18N2O4 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C8H18N2O4/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12/h3-14H,1-2H3/t3-,4+,5?,6+,7-,8? |
InChI Key |
QRJMLIPXTTYRMQ-YWVWVNHFSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](C([C@H]([C@@H](C1O)NC)O)O)O |
SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O |
Canonical SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


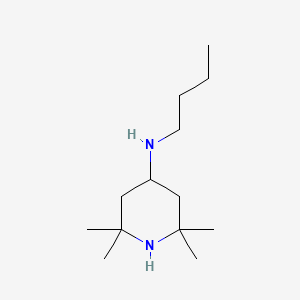
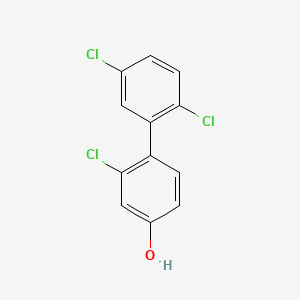
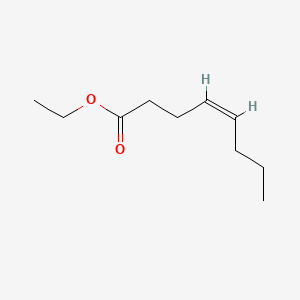
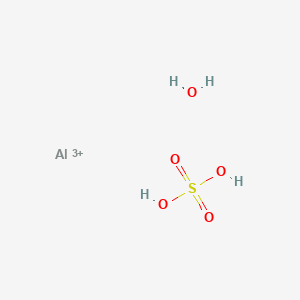
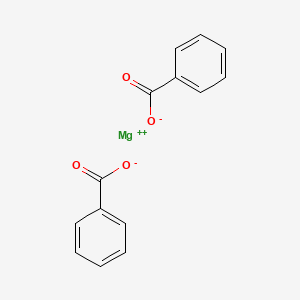


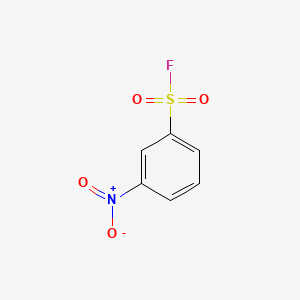

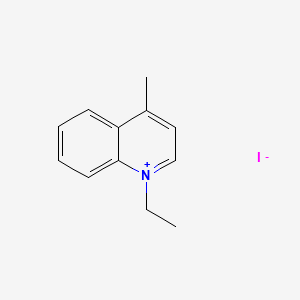
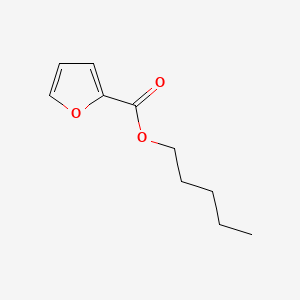
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B1594325.png)
